4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC15245575
Molecular Formula: C14H10FN5O
Molecular Weight: 283.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10FN5O |
|---|---|
| Molecular Weight | 283.26 g/mol |
| IUPAC Name | 4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H10FN5O/c15-11-3-1-10(2-4-11)14(21)17-12-5-7-13(8-6-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
| Standard InChI Key | KIAKADDTQVIRPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (C14H11FN4O) consists of a benzamide core substituted with a fluorine atom at the para position of the benzene ring and a tetrazole moiety attached to the N-phenyl group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, adopts a 1H-tautomeric form, influencing both chemical reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C14H11FN4O |
| Molecular Weight | 282.27 g/mol |
| IUPAC Name | 4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide |
| SMILES | FC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NNN3 |
| Topological Polar Surface Area | 104 Ų (estimated) |
| LogP (Octanol-Water) | 2.1 (predicted) |
The fluorine atom enhances electronegativity and lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs . The tetrazole ring’s high nitrogen content contributes to dipole interactions, making it a bioisostere for carboxylic acids in drug design.
Synthesis and Preparation
Retrosynthetic Analysis
The compound’s synthesis likely involves three key stages:
-
Tetrazole Ring Formation: A [2+3] cycloaddition between an aryl nitrile and sodium azide under acidic conditions generates the 1H-tetrazole moiety.
-
Benzamide Coupling: Reaction of 4-fluorobenzoic acid with 4-aminophenyltetrazole via carbodiimide-mediated amide bond formation.
-
Purification: Column chromatography or recrystallization to isolate the final product.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Tetrazole formation | NaN3, NH4Cl, DMF, 100°C, 24h |
| 2 | Amide coupling | EDC, HOBt, DCM, RT, 12h |
| 3 | Purification | Silica gel chromatography (EtOAc/Hexane) |
Yield optimization remains challenging due to the tetrazole’s sensitivity to oxidative conditions, with typical yields for analogous reactions ranging from 45–65% .
Biological Activity and Mechanisms
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Applications in Medicinal Chemistry
Drug Discovery
The tetrazole moiety’s metabolic stability and hydrogen-bonding capacity make this compound a candidate for:
-
Anticancer Agents: HDAC inhibition could suppress tumor proliferation via epigenetic modulation.
-
Anti-Inflammatory Therapeutics: GPR35 agonism may reduce cytokine release in macrophages.
Case Study: A 2024 screen of tetrazole-benzamide hybrids identified three derivatives with >50% inhibition of TNF-α production in LPS-stimulated THP-1 cells at 10 µM .
Challenges and Future Directions
Synthetic Limitations
Scalability is hindered by the tetrazole ring’s sensitivity to high temperatures and oxidizers. Future work could explore microwave-assisted synthesis or flow chemistry to improve yields.
Biological Validation
In vivo studies are critical to assess bioavailability and toxicity. Preliminary in silico ADMET predictions suggest moderate hepatic clearance (15 mL/min/kg) and low CNS penetration (logBB = -1.2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume